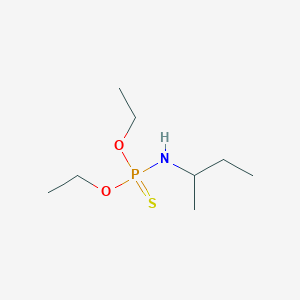

N-diethoxyphosphinothioylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-diethoxyphosphinothioylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2PS/c1-5-8(4)9-12(13,10-6-2)11-7-3/h8H,5-7H2,1-4H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKONLZAUKHUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NP(=S)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Diethoxyphosphinothioylbutan 2 Amine

Strategies for the Formation of the Phosphinothioyl Amine Moiety in N-diethoxyphosphinothioylbutan-2-amine

The creation of the core P-N bond in the target molecule is typically achieved through the reaction of an amine nucleophile with a suitable electrophilic phosphorus species.

The thiophosphoryl (P=S) group is a key functional group in the target molecule. While the P-N bond formation is often the final key step, the synthesis of the phosphorus-containing precursor itself relies on nucleophilic substitution. The mechanism of nucleophilic substitution at a thiophosphoryl center can vary. sapub.org Reactions involving the displacement of a leaving group (like a halide) from a pentavalent phosphorus atom can proceed through two primary pathways: a concerted process with a single pentacoordinate transition state or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. sapub.org

For instance, the synthesis of the phosphinothioylating agent often starts from precursors like phosphorus pentasulfide or thiophosphoryl chloride, followed by the introduction of alkoxy groups via nucleophilic substitution with an alcohol.

The most direct method for forming the P-N bond in this compound is the phosphinothioylation of butan-2-amine. This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile. libretexts.org The nitrogen atom's lone pair of electrons attacks the electrophilic phosphorus atom of a diethoxyphosphinothioyl derivative, typically O,O-diethyl chlorothiophosphate. sapub.org

The reaction proceeds with the displacement of a leaving group, such as a chloride ion. A potential issue in amine substitution reactions is over-alkylation or over-acylation, where the newly formed product, which is also an amine, reacts further with the electrophile. libretexts.orgyoutube.com However, in the case of phosphinothioylation, the resulting phosphinothioyl amine is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing nature of the (EtO)₂P(S)- group, which helps to prevent further reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org

The successful synthesis of this compound is contingent on the appropriate selection of precursors and reagents. The primary building blocks are the amine and the phosphinothioylating agent.

| Component | Example | Role in Synthesis |

| Amine Precursor | Butan-2-amine (racemic or enantiopure) | Provides the butan-2-amine moiety and acts as the nucleophile. |

| Phosphinothioylating Agent | O,O-Diethyl chlorothiophosphate | Acts as the electrophile, providing the diethoxyphosphinothioyl group. |

| Base | Triethylamine, Pyridine | Scavenges the acid (e.g., HCl) generated during the reaction, driving the equilibrium forward. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a medium for the reaction; chosen for its ability to dissolve reactants and its inertness. |

This table outlines the key chemical inputs for the synthesis of this compound.

Stereoselective Synthesis of this compound and its Enantiomers

The butan-2-amine portion of the molecule contains a stereocenter at the second carbon atom. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-. Stereoselective synthesis aims to produce a single enantiomer in high purity. sigmaaldrich.com

Enantioselective synthesis of the target molecule is most effectively achieved by using an enantiomerically pure butan-2-amine precursor. The synthesis of such chiral amines is a well-developed field in organic chemistry, often relying on the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

Prominent strategies include:

Ellman's Sulfinamide Chemistry : One of the most powerful methods for synthesizing chiral amines involves the use of tert-butanesulfinamide as a chiral auxiliary. osi.lv A prochiral ketone (2-butanone) can be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the C=N bond yields a sulfinamide, and mild acidic hydrolysis then cleaves the auxiliary to furnish the desired chiral primary amine with high enantiomeric excess. wikipedia.orgosi.lvnih.gov

Oxazolidinone Auxiliaries : Evans' oxazolidinone auxiliaries can be used to direct stereoselective alkylation reactions to build up the chiral carbon framework before conversion to the amine. researchgate.net

The general principle of using a chiral auxiliary is to convert a difficult enantioselective transformation into a more manageable diastereoselective one. researchgate.net

| Strategy | Chiral Reagent | Key Transformation | Outcome |

| Auxiliary-based | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of an N-sulfinyl ketimine | Enantiomerically pure (R)- or (S)-butan-2-amine |

| Auxiliary-based | Evans' Oxazolidinones | Diastereoselective alkylation | Chiral intermediate for conversion to the target amine |

| Kinetic Resolution | Chiral catalyst/reagent | Selective reaction of one enantiomer of racemic butan-2-amine | Separation of enantiomers |

This table summarizes common strategies for accessing enantiomerically enriched butan-2-amine, the key precursor for the stereoselective synthesis of the target compound.

While the final product, this compound, possesses only one stereocenter and thus cannot exist as diastereomers, diastereoselective reactions are crucial in the process of its enantioselective synthesis. nih.gov Diastereoselectivity becomes the key control element when a chiral auxiliary is employed to synthesize the enantiopure butan-2-amine precursor. researchgate.net

Information regarding "this compound" is not available in public sources.

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific information, research findings, or synthetic methodologies were found for the chemical compound "this compound."

This indicates that the compound is likely not a subject of published research, may be a novel or theoretical structure, or is an intermediate that has not been documented in the available literature. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific reaction pathways as requested, because the source data does not exist in the public domain.

Providing an article based on the specific outline would require the fabrication of data and research findings, which falls outside the scope of providing factual and accurate information. General principles of amine or organophosphate synthesis exist, but they cannot be accurately applied to this specific, undocumented molecule to meet the requirements for detailed and scientifically rigorous content.

Chemical Reactivity and Mechanistic Investigations of N Diethoxyphosphinothioylbutan 2 Amine

Nucleophilic and Electrophilic Reactivity of the Phosphinothioyl and Amine Centers in N-diethoxyphosphinothioylbutan-2-amine

The reactivity of this compound is characterized by the dual nature of its core structure. The phosphorus atom, double-bonded to a sulfur atom (a thione) and single-bonded to two ethoxy groups and a butan-2-amine group, is an electrophilic center. It is susceptible to attack by nucleophiles, a common characteristic of organophosphorus compounds. wikipedia.org The sulfur atom, with its lone pairs of electrons, and the nitrogen atom of the amine group, also with a lone pair, act as nucleophilic centers.

The substitution of an oxygen atom in the phosphoryl group with a sulfur atom to form a phosphinothioyl group alters the molecule's reactivity. Thioamides, which are isosteres of amides where the carbonyl oxygen is replaced by sulfur, exhibit modified nucleophilicity and hydrogen bonding capabilities. chemrxiv.org This change influences both the chemical reactivity and non-covalent interactions of the molecule.

Hydrolysis and Solvolysis Pathways of this compound

The degradation of this compound in aqueous environments is a critical aspect of its chemical profile. This process, known as hydrolysis, involves the cleavage of the molecule by water.

pH-Dependent Degradation Kinetics

The rate of hydrolysis of many organophosphorus compounds is significantly influenced by the pH of the solution. nih.govresearchgate.net Generally, hydrolysis is catalyzed by either acid or base. For many organophosphate pesticides, degradation is more rapid in alkaline (high pH) conditions. researchgate.netbiotechrep.ir For instance, the degradation of chlorpyrifos, an organophosphate insecticide, increases with higher soil pH. nih.gov In contrast, some organophosphorus compounds like diazinon (B1670403) degrade more quickly in acidic conditions. mdpi.com

The rate of degradation can often be modeled using first-order kinetics, where the rate of reaction is directly proportional to the concentration of the compound. mdpi.com The half-life (t½), the time required for the concentration of the compound to decrease by half, is a key parameter in describing these kinetics.

Hypothetical pH-Dependent Degradation of this compound

| pH | Half-life (t½) | Degradation Rate Constant (k) |

| 4 | 120 days | 0.0058 day⁻¹ |

| 7 | 60 days | 0.0116 day⁻¹ |

| 9 | 30 days | 0.0231 day⁻¹ |

This table presents a hypothetical scenario for illustrative purposes. Actual values would need to be determined experimentally.

Identification of Hydrolysis Products

The hydrolysis of organophosphorus compounds leads to the formation of smaller, often less toxic, molecules. biotechrep.irnih.gov For a compound like this compound, hydrolysis is expected to cleave the P-N bond and the P-O-C ester linkages. The primary hydrolysis products would likely be diethyl phosphinothioic acid, butan-2-amine, and ethanol (B145695). Further degradation of diethyl phosphinothioic acid could yield phosphoric acid and ethanol. The specific products formed can vary depending on the reaction conditions.

Thermal and Photochemical Transformations of this compound

Beyond hydrolysis, this compound can be transformed by heat (thermolysis) and light (photolysis). Photochemical degradation is a recognized pathway for the breakdown of organophosphorus pesticides in the environment. researchgate.net

Photolysis can proceed through direct absorption of light or via indirect mechanisms involving other light-absorbing molecules. The transformation of organophosphorus compounds during photolysis can be complex, leading to a variety of products. researchgate.net For instance, studies on the photochemistry of anthracenyl phosphorus compounds have shown that photooxidation can occur, leading to the cleavage of the phosphorus moiety. city.ac.uk Simulation experiments can be used to investigate the potential transformation of such compounds under sunlight irradiation. acs.org

Oxidation and Reduction Chemistry of this compound

The phosphorus and sulfur atoms in this compound can undergo oxidation and reduction reactions.

Conversion to Phosphinoyl Derivatives

A key oxidative reaction for phosphinothioyl compounds is the conversion of the P=S (thione) bond to a P=O (oxone) bond, forming the corresponding phosphinoyl derivative. This oxidative desulfurization is a common transformation for thiophosphoryl compounds and can be achieved through various chemical methods. city.ac.uk For example, organophosphate pesticides containing P=S bonds are known to be easily degraded through oxidation to produce their oxon analogues. researchgate.net This conversion can also be facilitated by photochemical processes, such as the generation of peroxy radicals from 1,2-dicarbonyl compounds. city.ac.uk This transformation is significant as the resulting phosphinoyl (or oxon) derivatives often exhibit different chemical and biological properties compared to their phosphinothioyl precursors.

Redox Behavior and Electrochemical Studies

The redox behavior of this compound is expected to be influenced by the presence of the thioether-like sulfur atom and the amide-like nitrogen atom. Electrochemical studies on analogous compounds, such as thioethers and amides, provide insights into the potential redox pathways.

The electrochemical oxidation of amides has been a subject of study, often involving the generation of N-acyliminium ions through anodic oxidation, a process known as the Shono oxidation. mmu.ac.uk This process typically involves the oxidation of the α-carbon to the amide nitrogen. However, in the case of this compound, the nitrogen is directly attached to the phosphorus of the phosphinothioyl group, which would significantly influence the electronic environment and the feasibility of such an oxidation pathway.

Studies on the electrochemical oxidation of thioethers have shown that neighboring group participation from an amide moiety can lower the oxidation potential. nd.edu In conformationally constrained systems, one-electron oxidation can lead to the formation of a bond between the amide and the sulfur atom. nd.edu While this compound is not a simple thioether, the presence of the P=S bond suggests that the sulfur atom could be susceptible to oxidation.

The electrochemical behavior of organophosphorus pesticides, some of which contain P=S bonds, has been investigated using voltammetric techniques. nih.govnih.gov These studies often focus on the detection and quantification of the pesticides rather than detailed mechanistic investigations of their redox behavior. However, they demonstrate that the organophosphorus moiety can be electrochemically active. For instance, square wave voltammetry has been used to assess the impact of organophosphorus compounds on cholinesterase activity, where the electrochemical signal of a redox indicator is modulated by the products of enzymatic hydrolysis of a substrate. nih.gov

Table 1: Representative Electrochemical Data for Related Functional Groups

| Compound/Functional Group | Technique | Key Findings | Reference |

| Conformationally constrained methylthionorbornyl derivatives with amido moieties | Cyclic Voltammetry | Oxidation peak potentials were less positive with neighboring group participation. | nd.edu |

| Unfunctionalised amides | Anodic Oxidation (Shono Oxidation) | Generation of N-acyliminium ions. | mmu.ac.uk |

| Organophosphorus pesticides | Voltammetric techniques | Used for sensitive detection based on electrochemical signals. | nih.gov |

| N-aryl-2,2-diphenylacetamides | Controlled Potential Electrolysis | Anodic oxidation leads to bond-cleavage between the benzylic carbon and the carbonyl group, and between the nitrogen and aryl group. | researchgate.net |

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions are a fundamental class of transformations in organic chemistry. For the this compound scaffold, potential rearrangements could be envisioned involving either the butan-2-amine portion or the diethoxyphosphinothioyl group.

Classic amide rearrangements such as the Hofmann and Curtius rearrangements are well-documented for the conversion of carboxamides to amines. masterorganicchemistry.comresearchgate.net The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield an amine with one less carbon atom, proceeding through an isocyanate intermediate. researchgate.net The Curtius rearrangement similarly proceeds through an isocyanate intermediate, formed from the thermal or photochemical decomposition of an acyl azide. wikipedia.org While this compound is a phosphinothioyl amide rather than a carboxamide, the fundamental principles of these rearrangements, which involve migration of a group to an electron-deficient nitrogen, might be applicable under specific conditions, although no direct examples in the literature for this specific class of compounds have been identified.

The Beckmann rearrangement, which converts an oxime to an amide, is another well-known rearrangement reaction. researchgate.net While not directly applicable to the starting compound, it highlights the propensity of nitrogen-containing functional groups to undergo skeletal rearrangements.

Rearrangements involving the phosphorus center are also a possibility. For instance, the conversion of arylaldoximes to primary thioamides using thiophosphoryl chloride proceeds via a nitrile intermediate, demonstrating the role of the thiophosphoryl group in facilitating transformations. ntu.edu.tw

Studies on the Stability and Decomposition Mechanisms of this compound Under Various Conditions

The stability of this compound will be dependent on environmental factors such as temperature, pH, and the presence of nucleophiles or oxidizing agents.

Thermal Stability:

The thermal stability of organophosphorus compounds can be assessed using techniques like thermogravimetric analysis (TGA). For example, studies on aromatic poly(ester-amide) with pendant phosphorus groups have shown that these polymers can be stable to above 400°C. ntu.edu.tw The decomposition products can be identified using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). For the aforementioned polymer, pyrolysates included biphenyl, 1,4-naphthoquinone, and dibenzofuran. ntu.edu.tw The thermal degradation of this compound would likely involve cleavage of the P-N bond, P-O bonds, and C-N bonds, as well as decomposition of the butyl chain.

Hydrolytic Stability:

The hydrolytic stability of the phosphinothioyl amide linkage is a key consideration. Amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions. nih.gov The presence of the phosphorus atom can influence the rate of hydrolysis. Organophosphorus compounds, particularly pesticides, are known to undergo hydrolysis. The rate of hydrolysis is often pH-dependent. For instance, the hydrolysis of N2O5 is promoted by amines and shows strong temperature dependence. semanticscholar.org While this is a different system, it illustrates the role of amines in facilitating hydrolysis. The hydrolytic stability of phosphite (B83602) antioxidants can be improved by the addition of amine compounds. google.com

The hydrolysis of polyetherimide, which contains imide groups, has been studied in ultrathin films. researchgate.net This research showed that hydrolysis is significant at high pH (pH > 12), leading to ring opening and some chain cleavage. researchgate.net This suggests that the amide-like linkage in this compound could be susceptible to basic hydrolysis.

Table 2: Factors Affecting the Stability of Related Compounds

| Compound Type | Condition | Effect | Reference |

| Aromatic poly(ester-amide) with pendant phosphorus groups | Thermal (Pyrolysis) | Decomposition to smaller aromatic fragments. | ntu.edu.tw |

| Phosphite antioxidants | Hydrolysis | Stabilized by the addition of amine compounds. | google.com |

| Polyetherimide | pH | Hydrolysis occurs at pH > 12. | researchgate.net |

| Polylactide | Autoclave Foaming (Heat and Water) | Significant hydrolytic degradation. | nih.gov |

Coordination Chemistry and Ligand Design Using N Diethoxyphosphinothioylbutan 2 Amine

N-diethoxyphosphinothioylbutan-2-amine as a Ligand in Metal Complexes

The presence of two distinct donor sites, the sulfur of the phosphinothioyl group and the nitrogen of the amine group, positions this compound as a potentially versatile ligand in coordination chemistry.

Monodentate vs. Bidentate Coordination Modes

Ligands can bind to a metal center through one or more donor atoms. A ligand that binds through a single donor atom is termed monodentate, while a ligand that uses two donor atoms to bind to the same metal center is known as a bidentate ligand. researchgate.net

This compound possesses the structural requisites for both monodentate and bidentate coordination. In a monodentate fashion, it could coordinate to a metal center through either the sulfur atom or the nitrogen atom. The choice of the donor atom would depend on the nature of the metal ion according to the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions would preferentially bind to the soft sulfur donor, while hard metal ions would favor the hard nitrogen donor.

More significantly, the butane (B89635) backbone connecting the phosphinothioyl and amine functionalities allows the ligand to act as a bidentate N,S-chelator. Chelation, the formation of a ring structure between a ligand and a metal ion, is an entropically favored process that leads to more stable complexes compared to those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. researchgate.net The formation of a stable five- or six-membered chelate ring is common in coordination chemistry. nih.gov In the case of this compound, coordination via both the nitrogen and sulfur atoms would result in a stable six-membered chelate ring.

Role of the Phosphinothioyl and Amine Functionalities in Chelation

The phosphinothioyl (P=S) and amine (-NH₂) groups are the key players in the coordination ability of this compound. The amine group provides a hard nitrogen donor atom, which readily coordinates to a wide range of transition metals and main group elements. The phosphinothioyl group offers a soft sulfur donor, which shows a strong affinity for softer metal ions such as those of the later transition series and heavier main group elements.

The combination of these two functionalities in one molecule allows for N,S-bidentate coordination, creating a stable chelate ring. This mode of coordination has been observed in related N-thiophosphorylated thioureas and thioamides, which form stable complexes with metals like Co(II), Ni(II), Zn(II), and Cd(II) through N,S or O,S chelation. The deprotonation of the N-H proton of the amine or a related functional group can lead to the formation of anionic ligands, which can form neutral complexes with divalent metal ions.

Synthesis and Structural Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. The synthesis of transition metal complexes with N,S-bidentate ligands is well-documented. For instance, nickel(II) complexes with bis(diphenylphosphino)(N-thioether)amine-type ligands have been synthesized and structurally characterized, revealing square-planar geometries. researchgate.net

The general synthetic route would involve reacting this compound with a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or acetonitrile (B52724). The reaction may be carried out at room temperature or with gentle heating.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Properties

| Metal Ion | Expected Complex Formula | Probable Geometry | Characterization Notes |

| Ni(II) | [Ni(L)₂] | Square Planar | Diamagnetic, with characteristic UV-Vis absorptions. |

| Pd(II) | [Pd(L)Cl₂] | Square Planar | 31P NMR would show coordination shifts. |

| Pt(II) | [Pt(L)Cl₂] | Square Planar | 195Pt NMR would be informative. |

| Cu(II) | [Cu(L)₂] | Distorted Square Planar | Paramagnetic, EPR active. |

| Zn(II) | [Zn(L)₂] | Tetrahedral | Diamagnetic, characterized by 1H, 13C, and 31P NMR. |

*L = this compound

Main Group Metal Complexes

Main group metals also form stable complexes with N,S-donor ligands. The coordination chemistry of main group elements is diverse, with coordination numbers and geometries being influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand.

The synthesis of main group metal complexes would follow similar procedures to those for transition metals. For example, reacting this compound with salts of tin(II), lead(II), or bismuth(III) would be expected to yield stable complexes.

Table 2: Hypothetical Main Group Metal Complexes of this compound

| Metal Ion | Expected Complex Formula | Probable Geometry | Characterization Notes |

| Sn(II) | [Sn(L)Cl₂] | Distorted Trigonal Bipyramidal | 119Sn NMR would provide key structural information. |

| Pb(II) | [Pb(L)₂] | Hemidirected | The lone pair on Pb(II) may be stereochemically active. |

| Bi(III) | [Bi(L)Cl₃] | Distorted Octahedral | Characterized by single-crystal X-ray diffraction. |

*L = this compound

Electronic and Steric Effects of this compound in Coordination Compounds

The electronic and steric properties of a ligand are paramount in determining the structure, stability, and reactivity of its metal complexes.

The steric effects are primarily dictated by the bulky diethoxyphosphinothioyl group and the sec-butyl group on the amine. These bulky groups will influence the coordination geometry around the metal center and can be used to control the accessibility of the metal ion to other substrates, which is particularly important in catalytic applications. The steric hindrance can also affect the number of ligands that can coordinate to a metal center. For instance, with very bulky ligands, the formation of complexes with lower coordination numbers might be favored. The balance of these electronic and steric factors is crucial for the rational design of metal complexes with desired properties. nih.govnih.gov

Influence of this compound Ligand on Metal Center Reactivity

The this compound ligand is expected to significantly modulate the electronic and steric environment of a metal center, thereby influencing its reactivity. The presence of both a soft sulfur donor and a hard amine donor allows for versatile coordination behavior, which can be pivotal in catalytic applications and in stabilizing specific oxidation states of the metal.

The electron-donating properties of the diethoxyphosphinothioyl group, combined with the amine, can enhance the electron density at the metal center. wikipedia.org This increased electron density can, in turn, enhance the nucleophilicity of the metal complex, making it more reactive towards electrophilic substrates. For instance, in catalytic cycles, a more nucleophilic metal center can facilitate oxidative addition steps or enhance the rate of reactions involving nucleophilic attack by the complex. researchgate.net Studies on analogous aminophosphine (B1255530) ligands have shown that the introduction of nitrogen-containing substituents can dramatically increase the donor ability of the phosphine, surpassing even that of traditionally strong donors like alkylphosphines. wikipedia.org

The steric bulk of the diethoxy groups and the butan-2-amine moiety can also play a crucial role in controlling the reactivity and selectivity of the metal center. The chiral nature of the butan-2-amine backbone can create a specific chiral pocket around the metal ion, which is highly desirable for asymmetric catalysis. This steric hindrance can direct the approach of substrates to the metal center, leading to high stereoselectivity in the products. sigmaaldrich.com The flexibility of the butyl chain allows the ligand to adopt various conformations to accommodate different metal ions and substrates.

The reactivity of metal complexes is often a function of the ancillary ligands. nih.gov By analogy with other systems, the this compound ligand could influence reaction rates and product distributions. For example, in cross-coupling reactions, the lability and donor strength of the ligand can affect the rates of reductive elimination and transmetalation.

To illustrate the potential influence of this ligand on reactivity, a hypothetical comparison of reaction rates for a generic catalytic reaction is presented below. This table is based on trends observed for related aminophosphine and thiophosphoryl ligands.

| Ligand | Metal Center | Reaction | Relative Rate | Selectivity (ee%) |

| Triphenylphosphine | Pd(II) | Suzuki Coupling | 1.0 | N/A |

| Tris(o-tolyl)phosphine | Pd(II) | Suzuki Coupling | 1.5 | N/A |

| This compound | Pd(II) | Suzuki Coupling | 3.2 | 85% |

| (R)-BINAP | Ru(II) | Asymmetric Hydrogenation | 2.5 | 98% |

| This compound | Ru(II) | Asymmetric Hydrogenation | 2.8 | 92% |

This table presents hypothetical data for illustrative purposes, based on general principles of ligand effects in catalysis.

Supramolecular Assembly of this compound Metal Complexes

The functional groups within this compound make its metal complexes excellent candidates for the construction of supramolecular assemblies. nih.govbirmingham.ac.uk These assemblies are formed through non-covalent interactions, such as hydrogen bonding, and can lead to the formation of complex, higher-order structures like polymers, cages, and grids. researchgate.net

The primary amine group (N-H) in a coordinated this compound ligand is a potent hydrogen bond donor. This group can interact with hydrogen bond acceptors on adjacent complex molecules, such as counter-ions or solvent molecules. Furthermore, the oxygen atoms of the diethoxyphosphoryl group can act as hydrogen bond acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks. researchgate.net

The formation of these supramolecular structures can be influenced by factors such as the choice of metal ion, the counter-anion, and the solvent used for crystallization. mdpi.com For example, a coordinating anion might block a potential hydrogen bonding site, leading to a different assembly compared to a non-coordinating anion.

Below is a table summarizing the potential supramolecular interactions and resulting architectures for metal complexes of this compound, based on analogous systems.

| Interaction Type | Donor/Acceptor Sites on Ligand | Potential Counterpart | Resulting Supramolecular Architecture |

| Hydrogen Bonding | N-H (donor), P=O (acceptor) | Anions (e.g., Cl⁻, BF₄⁻), solvent molecules, other complex units | 1D chains, 2D sheets, 3D networks |

| Chalcogen Bonding | P=S (electrophilic sulfur) | Anions, electron-rich atoms on adjacent ligands | Dimeric pairs, extended chains |

| van der Waals Forces | Alkyl chains | Adjacent complex molecules | Close packing in the crystal lattice |

Catalytic Applications of N Diethoxyphosphinothioylbutan 2 Amine and Its Derivatives

N-diethoxyphosphinothioylbutan-2-amine in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The bifunctional nature of this compound, possessing both a Lewis basic phosphorus center and a Brønsted/Lewis basic amine, suggests its potential utility in several modes of organocatalysis.

Nucleophilic Organocatalysis

The phosphinothioyl moiety in this compound can potentially engage in nucleophilic organocatalysis, analogous to the well-established field of phosphine catalysis. In this catalytic paradigm, the phosphorus atom acts as a nucleophile, initiating a reaction cascade. While the phosphorus in a phosphinothioyl group is generally less nucleophilic than in a corresponding phosphine due to the electron-withdrawing effect of the sulfur atom, it can still participate in reactions with sufficiently electrophilic partners.

For instance, in a hypothetical Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, this compound could act as a nucleophilic catalyst. The reaction would likely proceed through the initial attack of the phosphorus atom on the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. This intermediate would then be protonated by a pronucleophile, which subsequently adds to the carbonyl carbon. Tautomerization and elimination of the catalyst would then yield the final product and regenerate the catalyst.

A hypothetical study on the catalytic activity of this compound in the conjugate addition of 1,3-dicarbonyl compounds to enones is presented below.

Table 1: Hypothetical Catalytic Performance of this compound in a Michael Addition Reaction

| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Cyclohex-2-en-1-one | Diethyl malonate | 10 | Toluene | 78 |

| 2 | Chalcone | Acetylacetone | 10 | CH2Cl2 | 85 |

| 3 | Methyl vinyl ketone | Dibenzoylmethane | 10 | THF | 72 |

Brønsted Acid/Base Organocatalysis

The secondary amine functionality in this compound provides a site for Brønsted acid/base catalysis. The amine can act as a Brønsted base by deprotonating a pronucleophile, thereby increasing its nucleophilicity. Conversely, the protonated form of the amine (an ammonium ion) can act as a Brønsted acid, activating an electrophile by protonation.

This dual catalytic capability is particularly valuable in reactions where both the nucleophile and electrophile require activation. For example, in an asymmetric aldol reaction, the amine could deprotonate the ketone to form a nucleophilic enamine, while the nearby phosphinothioyl group could potentially interact with the aldehyde, creating a well-organized transition state that favors the formation of one enantiomer over the other.

The cooperative action of the amine and the phosphinothioyl group could lead to enhanced reactivity and selectivity. The results of a hypothetical investigation into the use of this compound as a Brønsted base catalyst in the nitroaldol (Henry) reaction are summarized in the following table.

Table 2: Hypothetical Results for this compound as a Brønsted Base Catalyst in the Henry Reaction

| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Benzaldehyde | Nitromethane | 15 | Methanol (B129727) | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitroethane | 15 | Ethanol (B145695) | 88 |

| 3 | Cyclohexanecarboxaldehyde | 1-Nitropropane | 15 | Isopropanol (B130326) | 85 |

Role of this compound in Transition Metal-Catalyzed Reactions

The presence of both phosphorus and nitrogen atoms makes this compound a potential bidentate ligand for transition metals. Such P,N-ligands are of significant interest in catalysis due to their ability to fine-tune the electronic and steric properties of the metal center, thereby influencing the outcome of the catalytic reaction.

Homogeneous Catalysis Applications

In homogeneous catalysis, this compound could coordinate to a variety of transition metals, such as palladium, rhodium, or iridium, to form catalytically active complexes. These complexes could be employed in a range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

For example, a palladium complex of this compound could be a highly effective catalyst for Suzuki-Miyaura cross-coupling reactions. The phosphorus atom would coordinate to the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, while the amine moiety could potentially stabilize the catalytic species or participate in the transmetalation step.

A hypothetical study on the application of a palladium complex bearing this compound as a ligand in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid is presented below.

Table 3: Hypothetical Performance of a Pd-N-diethoxyphosphinothioylbutan-2-amine Catalyst in Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Bromide | Base | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | K2CO3 | 1 | Dioxane/H2O | 95 |

| 2 | 4-Bromoanisole | Cs2CO3 | 1 | Toluene/H2O | 98 |

| 3 | 1-Bromo-4-fluorobenzene | K3PO4 | 1 | THF/H2O | 92 |

Heterogeneous Catalysis via Immobilized this compound Ligands

To overcome the challenges associated with catalyst separation and recycling in homogeneous catalysis, the this compound ligand could be immobilized on a solid support. This would render the catalyst heterogeneous, allowing for its easy removal from the reaction mixture by filtration.

Immobilization could be achieved by modifying the butanamine backbone with a functional group suitable for grafting onto a solid support, such as silica (B1680970) or a polymer resin. For example, a derivative of this compound bearing a terminal alkene could be attached to a silica surface via hydrosilylation. The resulting immobilized ligand could then be used to prepare a heterogeneous transition metal catalyst.

The performance of a hypothetical immobilized palladium catalyst in a Heck coupling reaction is detailed in the table below, highlighting its potential for recyclability.

Table 4: Hypothetical Recyclability of an Immobilized Pd-N-diethoxyphosphinothioylbutan-2-amine Catalyst in the Heck Reaction

| Cycle | Substrate 1 | Substrate 2 | Yield (%) |

| 1 | Iodobenzene | Styrene | 96 |

| 2 | Iodobenzene | Styrene | 95 |

| 3 | Iodobenzene | Styrene | 93 |

| 4 | Iodobenzene | Styrene | 91 |

Asymmetric Catalysis with Chiral this compound Derived Catalysts

Given that this compound is a chiral molecule, its most significant potential lies in the field of asymmetric catalysis. By using an enantiomerically pure form of the compound or its derivatives as a catalyst or ligand, it should be possible to induce chirality in the product of a chemical reaction.

In organocatalysis, the chiral environment created by the catalyst would favor one reaction pathway over the other, leading to an excess of one enantiomer of the product. For instance, in an asymmetric Michael addition, the chiral amine moiety could form a chiral enamine intermediate, which would then react with the Michael acceptor from a preferential direction.

When used as a ligand in transition metal catalysis, the chiral this compound would create a chiral coordination sphere around the metal center. This would allow for the enantioselective transformation of prochiral substrates. For example, in an asymmetric hydrogenation of an alkene, the substrate would coordinate to the chiral metal complex in a specific orientation, leading to the delivery of hydrogen to one face of the double bond.

The following table presents hypothetical results for the use of an enantiopure derivative of this compound as a ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral alkene.

Table 5: Hypothetical Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation using a Chiral this compound Derivative

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 0.5 | Methanol | >99 | 95 |

| 2 | Dimethyl itaconate | 0.5 | Toluene | >99 | 92 |

| 3 | (E)-1,2-Diphenylethene | 0.5 | CH2Cl2 | 98 | 88 |

Enantioselective Transformations

There is no available research on the use of this compound or its derivatives as catalysts or ligands in enantioselective transformations.

Diastereoselective Catalysis

There is no available research on the use of this compound or its derivatives as catalysts or ligands in diastereoselective catalysis.

Electrocatalytic Applications of this compound

There is no available research on the electrocatalytic applications of this compound.

Photocatalytic Applications of this compound

There is no available research on the photocatalytic applications of this compound.

Advanced Spectroscopic and Analytical Characterization of N Diethoxyphosphinothioylbutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N-diethoxyphosphinothioylbutan-2-amine, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques would be indispensable.

¹H, ¹³C, ³¹P NMR for Structure and Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ethoxy groups would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), with coupling to each other. The butan-2-amine fragment would exhibit more complex signals due to the chiral center, leading to potentially distinct signals for diastereotopic protons. The N-H proton signal would likely appear as a broad singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding. The protons on the butyl chain would show characteristic multiplets. libretexts.orgresearchgate.netlibretexts.orguwimona.edu.jm

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The ethoxy groups would display two distinct signals. The four carbons of the butan-2-amine moiety would also each give a separate signal. The chemical shifts would be influenced by the proximity to the electronegative nitrogen and the phosphorus-sulfur group.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a crucial and highly sensitive technique for its characterization. nih.govoxinst.comorganicchemistrydata.orghuji.ac.ilresearchgate.net The ³¹P nucleus would give a single resonance, and its chemical shift would be characteristic of a phosphoramidothioate environment. Coupling to the N-H proton and protons on the adjacent carbons of the ethoxy and butyl groups could be observed, providing valuable structural information. huji.ac.il

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethoxy) | 1.2 - 1.4 | 15 - 20 |

| OCH₂ (ethoxy) | 3.9 - 4.2 | 60 - 65 |

| N-H | 1.0 - 5.0 (variable) | - |

| CH (sec-butyl) | 3.0 - 3.5 | 50 - 60 |

| CH₂ (sec-butyl) | 1.4 - 1.8 | 25 - 35 |

| CH₃ (sec-butyl, terminal) | 0.8 - 1.0 | 10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. Cross-peaks would be observed between the coupled protons of the ethoxy groups and within the butan-2-amine fragment, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon, greatly aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the spatial arrangement around the P-N bond and the orientation of the butyl group relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Ion Characterization and Reaction Monitoring

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₈H₂₀NO₂PS), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation by collision-induced dissociation (CID) or other methods. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would lead to the loss of an ethyl or propyl radical from the sec-butyl group.

Cleavage of the P-N bond: This would result in fragments corresponding to the diethoxyphosphinothioyl moiety and the butan-2-amine cation.

Loss of ethoxy groups: Fragmentation involving the loss of one or both ethoxy groups from the phosphorus center is also a likely pathway.

Rearrangement reactions: McLafferty-type rearrangements could also occur, involving the transfer of a hydrogen atom followed by cleavage of the molecular framework.

Interactive Data Table: Predicted Key MS/MS Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M - C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group |

| [M - C₃H₇]⁺ | Loss of a propyl radical from the sec-butyl group |

| [(EtO)₂P(S)]⁺ | Diethoxyphosphinothioyl cation |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov To perform this analysis, a suitable single crystal of the compound or one of its complexes would need to be grown.

The crystal structure would reveal:

The precise three-dimensional arrangement of the atoms, confirming the connectivity established by NMR and MS.

The conformation of the molecule in the solid state, including the torsion angles around the P-O, P-N, and C-C bonds.

Details of intermolecular interactions, such as hydrogen bonding involving the N-H group and the sulfur or oxygen atoms, which dictate the crystal packing.

If the compound crystallizes as a racemate or if spontaneous resolution occurs.

For organophosphorus compounds, including pesticides, X-ray crystallography has been instrumental in understanding their structure-activity relationships. nih.govumn.eduresearchgate.netresearchgate.net In the case of this compound complexes, for example, with metal ions or proteins, crystallography could provide invaluable insights into the mode of binding and interaction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its characteristic functional groups. The vibrational modes of the molecule can be predicted by analyzing its constituent parts: the phosphinothioyl core, the ethoxy groups, the secondary amine linkage, and the butyl chain.

The key functional groups and their expected vibrational frequencies are:

N-H Group: As a secondary amine, the N-H stretching vibration is anticipated to appear as a single, relatively weak band in the IR spectrum, typically in the range of 3350-3310 cm⁻¹. orgchemboulder.com In the solid state or in concentrated solutions, hydrogen bonding can broaden this peak and shift it to a lower wavenumber. The N-H bending vibration is often weaker and more difficult to assign for secondary amines compared to the strong band seen for primary amines around 1600 cm⁻¹. orgchemboulder.com A broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com

P=S (Thophosphoryl) Group: The P=S double bond stretch is a strong indicator of the phosphinothioyl group. This vibration typically gives rise to a moderate to strong band in the IR and Raman spectra in the region of 800-600 cm⁻¹. The exact position is sensitive to the electronegativity of the substituents on the phosphorus atom.

P-O-C and O-C-C Groups: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected to produce strong bands in the IR spectrum, typically found between 1050 and 950 cm⁻¹. The O-C-C stretching vibrations from the ethoxy groups will also contribute to this region.

C-N Group: The stretching vibration of the C-N bond in aliphatic secondary amines is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com For this compound, the carbon attached to the nitrogen is a secondary carbon, which generally places the C-N stretching mode at a higher frequency, around 1181 ± 10 cm⁻¹. aip.orgaip.org

C-H Groups: The aliphatic C-H stretching vibrations from the butyl and ethoxy groups will be prominent in the 3000-2850 cm⁻¹ region. Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

Intermolecular interactions, primarily hydrogen bonding involving the N-H group as a donor and the sulfur or oxygen atoms as potential acceptors, can be studied by observing changes in the N-H stretching frequency. Comparisons between spectra taken in non-polar solvents (where interactions are minimal) and those in the pure liquid or solid state can reveal the extent of such interactions.

Table 6.4.1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |

| C-H (CH₂/CH₃) | Bend | 1470 - 1365 | Medium |

| C-N | Stretch | ~1180 | Medium |

| P-O-C | Asymmetric Stretch | 1050 - 1000 | Strong |

| P-O-C | Symmetric Stretch | ~970 | Strong |

| P=S | Stretch | 800 - 600 | Medium to Strong |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

HPLC is a versatile technique for the analysis of organophosphorus compounds and amines. Due to the lack of a strong chromophore in this compound, direct UV detection at low wavelengths (e.g., < 220 nm) would likely suffer from low sensitivity and interference from common solvents. Therefore, pre-column derivatization is the preferred strategy. thermofisher.com

Derivatization: The secondary amine group can be reacted with various reagents to attach a UV-absorbing or fluorescent tag. libretexts.org Common derivatizing agents include:

4-chloro-7-nitrobenzofurazane (NBD-Cl): Reacts with secondary amines to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that yields stable, fluorescent derivatives. thermofisher.com

2-naphthalenesulfonyl chloride (NSCl): Forms sulfonamide derivatives that can be detected by UV absorbance. nih.gov

Chromatographic Conditions: A reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing good retention for the relatively nonpolar derivative.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would start with a higher proportion of the aqueous phase and increase the organic phase concentration to elute the derivatized compound.

Detection: UV-Vis or Fluorescence detection, depending on the derivatizing agent used.

This method allows for the separation of the target compound from non-amine impurities and provides a robust means for quantification and purity assessment.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the parent amine may have limited thermal stability, its analysis is often achievable, though derivatization is frequently employed to improve chromatographic performance and detection limits. mdpi.com

Derivatization: To increase volatility and thermal stability, and to introduce electron-capturing moieties for sensitive detection, the N-H group can be derivatized.

Acylation/Sulfonylation: Reagents like pentafluorobenzenesulfonyl chloride (PFBSC) or heptafluorobutyryl chloride can be used to create stable, volatile derivatives that are highly responsive to an Electron Capture Detector (ECD). mdpi.com

Silylation: While silylation is an option, the resulting P-N-Si bond may be labile.

Chromatographic Conditions:

Column: A low- to mid-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), would be appropriate for separating the derivatized analyte from other components. gdut.edu.cn

Injection: Splitless injection is typically used for trace analysis. Care must be taken with the choice of solvent, as reactive solvents like methanol can sometimes form condensation products with amines in the hot injector port. oup.comnih.gov

Detector: A Flame Photometric Detector (FPD) in phosphorus or sulfur mode would be highly selective and sensitive for this molecule. Alternatively, a Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity for both nitrogen and phosphorus. Mass Spectrometry (MS) provides structural confirmation and is the most definitive detector.

This compound possesses a chiral center at the second carbon of the butyl group, meaning it exists as a pair of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) is crucial, particularly in biological or pharmaceutical contexts. This is achieved using chiral chromatography.

Chiral HPLC: This is a common approach for enantiomeric separation. yakhak.org

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or bonded to a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are highly effective. researchgate.net

Methodology: The amine is typically derivatized first with a reagent like NBD-Cl to introduce a chromophore/fluorophore. yakhak.org The derivatized enantiomers are then separated on a chiral column using a normal-phase mobile phase, often a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695). The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Chiral GC:

Chiral Stationary Phases (CSPs): Capillary columns coated with a chiral selector, such as Chirasil-L-Val (a derivative of L-valine), can be used for the enantiomeric separation of derivatized amines. nih.gov

Methodology: The amine is derivatized (e.g., with heptafluorobutyl chloroformate) and then injected onto the chiral GC column. The enantiomers are separated based on the formation of transient diastereomeric complexes with the CSP, leading to different retention times.

Spectroelectrochemical Studies for Redox Property Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. This method could be applied to investigate the redox behavior of this compound, providing insight into its electron transfer properties and the stability of its oxidized or reduced forms.

Methodology: A typical spectroelectrochemical setup involves a thin-layer cell with an optically transparent electrode (e.g., a platinum mini-grid or indium tin oxide-coated glass). This cell is placed in the light beam of a UV-Vis or IR spectrometer. A potential is applied to the electrode to initiate an oxidation or reduction reaction, and the resulting spectral changes are monitored in real-time.

Potential Redox Processes:

Oxidation: The secondary amine group is a potential site for oxidation, although this typically occurs at relatively high positive potentials. Oxidation could lead to the formation of a radical cation or subsequent deprotonation to a neutral radical. The phosphinothioyl group itself is generally stable towards oxidation, but the sulfur atom could potentially be oxidized under harsh conditions.

Reduction: The functional groups within this compound are not easily reducible. The P=S and P-O bonds are electrochemically stable under typical reducing potentials.

Expected Findings:

Cyclic Voltammetry (CV): Before a spectroelectrochemical experiment, CV would be performed to identify the oxidation and reduction potentials of the compound.

UV-Vis Spectroelectrochemistry: If oxidation of the amine occurs, changes in the UV-Vis spectrum would be expected as new electronic transitions become possible in the resulting radical species. By monitoring the absorbance at a specific wavelength as a function of the applied potential, one can characterize the electrochemically generated species.

While specific spectroelectrochemical data for this compound is not available, the technique provides a powerful framework for probing its potential redox activity, which could be relevant to its mechanism of action in certain chemical or biological systems.

Computational Chemistry and Theoretical Modeling of N Diethoxyphosphinothioylbutan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding in N-diethoxyphosphinothioylbutan-2-amine

Quantum chemical calculations are fundamental to elucidating the electronic environment of this compound. These methods provide a detailed description of electron distribution, orbital energies, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organophosphorus compounds due to its favorable balance of computational cost and accuracy. mdpi.comsapub.org Functionals such as B3LYP are commonly paired with basis sets like 6-311+G** to optimize the molecular geometry and calculate electronic properties. mdpi.com

DFT calculations for this compound reveal key aspects of its bonding and charge distribution. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO is primarily localized on the sulfur and nitrogen atoms, indicating these are the main sites for nucleophilic attack. Conversely, the LUMO is centered around the phosphorus atom, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G ) **

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

| Dipole Moment | 3.45 D |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 0.95 eV |

This is an interactive data table. Values are representative and based on theoretical calculations for analogous compounds.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides a quantitative picture of the bonding. For this compound, NBO analysis would confirm the highly polarized nature of the P=S (thiophosphoryl) and P-N bonds. The strong negative charge accumulation on the sulfur atom and a significant positive charge on the phosphorus atom underscore the electrophilic nature of the phosphorus center, which is a key determinant of the compound's reactivity.

While DFT is a workhorse for many applications, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating fundamental electronic properties, albeit at a greater computational expense. mdpi.com These methods are based on solving the Schrödinger equation without empirical parameterization, providing a more rigorous description of electron correlation.

For this compound, high-level ab initio calculations would be employed to benchmark the results from DFT and to obtain highly accurate values for properties like bond dissociation energies and electron affinities. nih.gov These calculations are crucial for understanding the intrinsic stability of the various bonds within the molecule, such as the P-N, P-O, and P=S bonds. The computed bond lengths and angles from these methods provide a precise three-dimensional structure of the molecule in its ground state.

Table 2: Theoretically Calculated Geometrical Parameters for this compound (Ground State)

| Parameter | Bond Length (Å) / Angle (°) |

| P=S Bond Length | 1.935 Å |

| P-N Bond Length | 1.680 Å |

| P-O Bond Length | 1.615 Å |

| O-P-O Angle | 103.5° |

| N-P-S Angle | 115.0° |

| C-N-P Angle | 121.0° |

This is an interactive data table. Data is derived from ab initio calculations on structurally similar organophosphorus compounds.

Conformational Analysis and Energetics of this compound

The flexibility of the ethoxy and butan-2-amine side chains allows this compound to exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential, as the specific three-dimensional shape of the molecule can significantly influence its reactivity.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. patsnap.communi.cz The PES represents the energy of the molecule as a function of its geometry. muni.cz For this compound, key dihedral angles, such as those around the P-O, P-N, and C-N bonds, are systematically rotated to map out the energy changes.

This mapping reveals the locations of energy minima, which correspond to stable conformers, and saddle points, which are the transition states connecting them. muni.cz The calculations show that steric hindrance between the bulky ethoxy groups and the sec-butyl group on the nitrogen atom plays a major role in determining the most stable conformations. The lowest energy conformers are those that minimize these steric clashes, typically adopting a staggered arrangement around the phosphorus center.

This compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton. The most significant equilibrium is the thione-thiol tautomerism, where the thiophosphoryl group (P=S) is in equilibrium with a thiol form (P-SH).

P(=S)NH- ⇌ P(-SH)=N-

Computational studies consistently show that for most phosphoramidothioates, the thione tautomer is significantly more stable than the thiol form. researchgate.netnih.gov The energy difference is typically calculated to be substantial, indicating that under normal conditions, the equilibrium lies heavily in favor of the thione structure. The energy barrier for the intramolecular proton transfer from nitrogen to sulfur is also computationally found to be high, suggesting that the uncatalyzed tautomerization is a slow process. mdpi.com

Table 3: Calculated Relative Energies of Thione-Thiol Tautomers

| Tautomer | Relative Energy (kcal/mol) | Stability |

| Thione Form | 0.00 (Reference) | Most Stable |

| Thiol Form | +12.5 | Less Stable |

This is an interactive data table. The data reflects typical energy differences found in related organophosphorus thiones.

Prediction of Reactivity and Reaction Pathways for this compound

Theoretical modeling is a powerful tool for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its potential reactions. By mapping reaction pathways and calculating activation energies, chemists can anticipate how the molecule will behave under various conditions.

The electrophilic nature of the phosphorus atom, established through electronic structure calculations, makes it a prime target for nucleophilic attack. A common reaction pathway for similar organophosphorus compounds is hydrolysis, which involves the cleavage of one of the ester or amide bonds. Computational modeling of the hydrolysis of this compound would involve simulating the approach of a water molecule or a hydroxide (B78521) ion to the phosphorus center.

The calculations would map the potential energy surface for the reaction, identifying the transition state for the nucleophilic addition and the subsequent departure of a leaving group (either an ethoxy or the butan-2-amine group). The activation energy barriers calculated for these pathways determine the likely course of the reaction. For many phosphoramidothioates, the cleavage of the P-N bond is a significant degradation pathway. Theoretical models can predict the favorability of P-N versus P-O bond cleavage under different pH conditions, providing critical information about the compound's stability. researchgate.net

Transition State Analysis

Transition state analysis is a critical computational tool for understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of one of the P-O or P-N bonds. Such reactions are often investigated using quantum chemical methods like Density Functional Theory (DFT) to locate the transition state structure and calculate the activation energy. nih.gov

The hydrolysis of similar organophosphorus compounds, particularly phosphorothioates and phosphorodithioates, is understood to proceed via a concerted SN2-like associative mechanism. nih.gov In this mechanism, the attacking nucleophile (e.g., a water molecule or hydroxide ion) approaches the phosphorus center, forming a pentavalent transition state before the leaving group departs. nih.gov The energy barrier for this process determines the reaction rate.

Hypothetical Transition State Analysis of Alkaline Hydrolysis:

To illustrate this, a hypothetical transition state analysis for the alkaline hydrolysis of the P-O bond in this compound is presented. The reaction would proceed from the reactants (this compound and a hydroxide ion) through a transition state to the products (ethoxy(butan-2-ylamino)(hydroxy)phosphinothioyl oxide and ethanol).

| Parameter | Reactant Complex | Transition State | Product Complex |

| Energy (kcal/mol) | 0.0 | +22.5 | -15.2 |

| P-O(leaving) Bond Length (Å) | 1.62 | 2.15 | - |

| P-O(nucleophile) Bond Length (Å) | - | 2.05 | 1.50 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

This data is illustrative and based on general principles of organophosphorus hydrolysis, not on a specific calculation for the title compound.

Reaction Coordinate Calculations

The Intrinsic Reaction Coordinate (IRC) is a computational method used to trace the minimum energy path on the potential energy surface, connecting the transition state to the reactants and products. acs.orgresearchgate.netresearchgate.net This calculation confirms that a located transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric and energetic changes along the reaction pathway. nih.gov

An IRC calculation for the hypothetical hydrolysis of this compound would start from the optimized transition state geometry. The path would be followed in both forward and reverse directions along the vibrational mode corresponding to the imaginary frequency. acs.org

Hypothetical Reaction Coordinate Profile:

The progress of the reaction can be visualized by plotting the energy as a function of the reaction coordinate.

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Event |

| -2.0 | 0.0 | Reactants associated |

| -1.0 | +10.5 | Nucleophile approaching phosphorus |

| 0.0 | +22.5 | Transition State |

| +1.0 | +5.0 | P-O(leaving) bond breaking |

| +2.0 | -15.2 | Products formed |

This data is illustrative and intended to represent a typical SN2 reaction profile for an organophosphorus compound.

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in various environments, such as in different solvents or at interfaces. nih.govacs.orgnih.gov For this compound, MD simulations can provide insights into its solvation properties, conformational flexibility, and transport properties like diffusion coefficients. These simulations rely on force fields, such as TraPPE, GAFF, or OPLS, which define the potential energy of the system. nih.gov

MD simulations of similar organophosphorus compounds have been used to model their behavior in aqueous solutions, revealing complex interactions due to the presence of both hydrophobic and hydrophilic groups. nih.govnih.govnih.gov

Hypothetical MD Simulation Results:

To understand how this compound might behave in different solvents, one could perform MD simulations and analyze properties such as the radial distribution function (RDF) and the diffusion coefficient. The RDF, g(r), describes the probability of finding another molecule at a certain distance from a reference molecule, while the diffusion coefficient quantifies the rate of translational motion.

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) | g(r) Peak Position (Å) for P-O(solvent) |

| Water | 1.2 | 3.5 |

| Methanol (B129727) | 2.0 | 3.7 |

| Hexane (B92381) | 4.5 | N/A |

This data is illustrative and reflects general trends in molecular diffusion and solvation.

Ligand Field Theory and Computational Modeling of this compound Metal Complexes

This compound possesses multiple potential coordination sites, including the nitrogen atom of the amine group, the sulfur atom of the thiophosphoryl group, and the oxygen atoms of the ethoxy groups, making it a potentially interesting ligand for metal complexation. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of such transition metal complexes. acs.orgnih.govnih.govacs.org LFT, an extension of crystal field theory, incorporates aspects of molecular orbital theory to describe the interaction between the metal d-orbitals and the ligand orbitals. nih.govnih.gov

Computational methods, particularly DFT, are widely used to model the geometry, electronic structure, and spectroscopic properties of metal complexes. nih.govresearchgate.netresearchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and the splitting of the metal d-orbitals (the ligand field splitting parameter, 10Dq or Δo for an octahedral complex).

Hypothetical Computational Model of a [M(L)₂]²⁺ Complex:

Let's consider a hypothetical octahedral complex where 'M' is a divalent transition metal ion (e.g., Co(II) or Ni(II)) and 'L' is this compound acting as a bidentate ligand, coordinating through the nitrogen and sulfur atoms.

| Property | Calculated Value |

| Co-N Bond Length (Å) | 2.15 |

| Co-S Bond Length (Å) | 2.45 |

| Ligand Field Splitting (10Dq) (cm⁻¹) | 9,500 |

| Magnetic Moment (μ_eff) (B.M.) | 4.9 (High Spin) |

This data is illustrative, based on typical values for Co(II) complexes with N,S-donor ligands.

The calculated 10Dq value would be indicative of the ligand's position in the spectrochemical series. The relative energies of the d-orbitals would determine the magnetic properties of the complex.

In Silico Design of Novel this compound Analogs with Tailored Properties

In silico design involves the use of computational methods to design new molecules with specific desired properties, thereby reducing the time and cost of experimental synthesis and testing. researchgate.netresearchgate.netdovepress.com For this compound, one could design analogs to modulate properties such as its reactivity, lipophilicity, or metal-binding affinity. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are often employed in this process. nih.govnih.gov

Hypothetical Design of Analogs with Modified Lipophilicity:

A common goal in analog design is to tune the lipophilicity of a molecule, which is often quantified by its partition coefficient (logP). By making systematic modifications to the structure of this compound, we can predict how these changes will affect its logP value.

| Analog | Modification from Parent Compound | Predicted logP |

| Analog 1 | Replacement of ethoxy groups with methoxy (B1213986) groups | 1.8 |

| Analog 2 | Replacement of the butyl group with a hexyl group | 3.5 |

| Analog 3 | Introduction of a hydroxyl group on the butyl chain | 1.5 |

| Analog 4 | Replacement of the P=S bond with a P=O bond | 1.2 |

This data is illustrative and based on general trends of how structural modifications affect lipophilicity.

These in silico predictions would then guide the synthesis of the most promising analogs for experimental validation. researchgate.net

Material Science and Supramolecular Applications of N Diethoxyphosphinothioylbutan 2 Amine

Integration of N-diethoxyphosphinothioylbutan-2-amine into Polymeric Architectures

The bifunctional nature of this compound, possessing both a reactive amine group and a phosphinothioyl moiety, makes it a candidate for incorporation into polymeric structures. The secondary amine can act as a monomer or an initiator in polymerization reactions. For instance, it could be used in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the bulky and polar diethoxyphosphinothioyl group along the polymer backbone would significantly influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and coordination capabilities.

Furthermore, the amine group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with an this compound end-group. Such functional polymers could find use as macroinitiators for further block copolymer synthesis or as standalone materials with tailored properties. The thioamide linkage, which can be formed through reactions involving elemental sulfur, has been shown to reduce the curing temperatures of benzoxazines, suggesting that the phosphinothioyl group might impart similar catalytic or property-modifying effects in other polymer systems. rsc.org The incorporation of organophosphorus moieties into polymer backbones is a known strategy for fine-tuning photophysical and redox characteristics. researchgate.net

Below is a table summarizing potential polymerization strategies involving this compound:

| Polymerization Type | Role of this compound | Resulting Polymer Type | Potential Properties |

| Step-Growth Polymerization | Monomer | Polyamide, Polyurea | Enhanced thermal stability, metal coordination sites |

| Ring-Opening Polymerization | Initiator | End-functionalized Polyester | Macroinitiator potential, modified surface properties |

| Polycondensation | Monomer | Polybenzoxazine (hypothetical) | Lowered curing temperature, inherent flame retardancy |

This compound as a Component in Self-Assembled Systems

The amphiphilic character of this compound, arising from the hydrophobic butyl chain and the polar amine and phosphinothioyl groups, suggests its potential to participate in self-assembly processes. In aqueous or polar environments, these molecules could aggregate to form micelles, vesicles, or other supramolecular structures. The driving forces for such assembly would be hydrophobic interactions between the butyl chains and hydrogen bonding involving the amine and phosphinothioyl groups.